

4',7-Dimethoxyisoflavone-d6 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4',7-Dimethoxyisoflavone-d6

Cat. No.: B15555869

[Get Quote](#)

4',7-Dimethoxyisoflavone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential applications of **4',7-Dimethoxyisoflavone-d6**. This deuterated analog of the naturally occurring isoflavone, 4',7-Dimethoxyisoflavone (also known as Daidzein dimethyl ether), serves as an invaluable tool in metabolic research, pharmacokinetic studies, and as a robust internal standard for quantitative mass spectrometry-based analyses.

Core Chemical Properties

4',7-Dimethoxyisoflavone-d6 is a stable isotope-labeled version of 4',7-Dimethoxyisoflavone, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-deuterated counterpart in terms of reactivity and biological activity but is distinguishable by its higher molecular weight. This mass difference is the cornerstone of its utility in analytical applications.

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of **4',7-Dimethoxyisoflavone-d6** are summarized in the table below. These properties are critical for its handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₈ D ₆ O ₄	[1]
Molecular Weight	288.33 g/mol	[1]
Appearance	Solid, Light yellow to yellow	
Solubility	Soluble in DMSO	
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	

Note: Some data is based on the non-deuterated analog where specific data for the deuterated compound is not available.

Isotopic Purity

The utility of a deuterated standard is critically dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the non-labeled analyte, leading to more accurate quantification. While a specific certificate of analysis for this compound was not publicly available, a typical specification for a high-quality deuterated standard is presented below.

Parameter	Specification
Chemical Purity (by HPLC)	≥98%
Deuterium Incorporation	≥99% deuterated forms (d ₁ -d ₆); ≤1% d ₀

Experimental Protocols

The primary application of **4',7-Dimethoxyisoflavone-d6** is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative protocol for the quantification of 4',7-Dimethoxyisoflavone in a biological matrix, such as human plasma.

Quantification of 4',7-Dimethoxyisoflavone in Human Plasma by LC-MS/MS

1. Objective: To accurately quantify the concentration of 4',7-Dimethoxyisoflavone in human plasma using **4',7-Dimethoxyisoflavone-d6** as an internal standard.

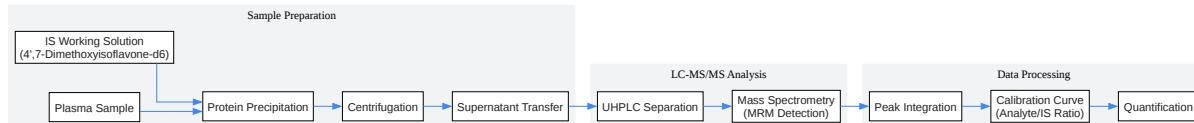
2. Materials and Reagents:

- 4',7-Dimethoxyisoflavone (analyte)
- **4',7-Dimethoxyisoflavone-d6** (internal standard, IS)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- 96-well plates
- Centrifuge

3. Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4',7-Dimethoxyisoflavone in methanol.
- IS Stock Solution (1 mg/mL): Accurately weigh and dissolve **4',7-Dimethoxyisoflavone-d6** in methanol.
- Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

4. Sample Preparation (Protein Precipitation):

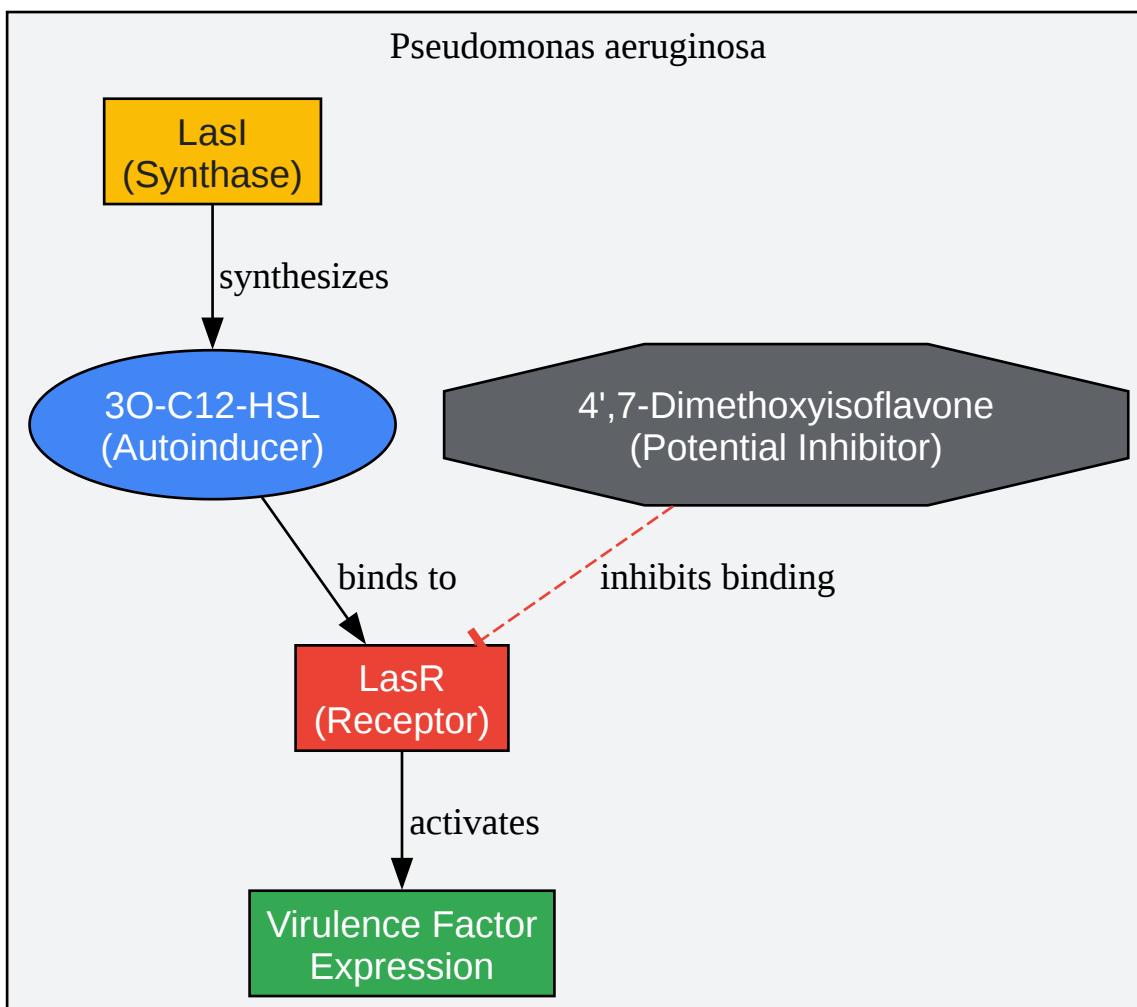

- Pipette 50 μ L of plasma sample, calibration standard, or quality control sample into a 96-well plate.
- Add 150 μ L of the IS working solution (in acetonitrile) to each well.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer 100 μ L of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

- LC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - 4',7-Dimethoxyisoflavone: Precursor ion (Q1) m/z 283.1 → Product ion (Q3) m/z [Specific fragment to be determined experimentally].
 - **4',7-Dimethoxyisoflavone-d6**: Precursor ion (Q1) m/z 289.1 → Product ion (Q3) m/z [Specific fragment to be determined experimentally, should be shifted by +6 Da from the analyte's fragment if the deuterated part is retained].

6. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of 4',7-Dimethoxyisoflavone.

Signaling Pathway Context

While **4',7-Dimethoxyisoflavone-d6** is primarily an analytical tool, its non-deuterated counterpart, 4',7-Dimethoxyisoflavone, has been investigated for its biological activities, including antifungal and quorum sensing inhibitory effects. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The LasI/R synthase system in *Pseudomonas aeruginosa* is a well-characterized quorum-sensing circuit and a target for potential inhibitors.

[Click to download full resolution via product page](#)

Caption: Simplified LasI/R quorum sensing pathway and potential inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [4',7-Dimethoxyisoflavone-d6 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1555869#4-7-dimethoxyisoflavone-d6-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com